molecular formula C17H14N2O4 B4981963 (Z)-4-oxo-4-[2-(4-phenylbenzoyl)hydrazinyl]but-2-enoic acid

(Z)-4-oxo-4-[2-(4-phenylbenzoyl)hydrazinyl]but-2-enoic acid

Cat. No.: B4981963
M. Wt: 310.30 g/mol
InChI Key: KNVVYDAVGULGKB-KHPPLWFESA-N
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Description

(Z)-4-oxo-4-[2-(4-phenylbenzoyl)hydrazinyl]but-2-enoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazinyl group attached to a but-2-enoic acid backbone, with a phenylbenzoyl substituent, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-oxo-4-[2-(4-phenylbenzoyl)hydrazinyl]but-2-enoic acid typically involves the reaction of 4-aryl-2-hydroxy-4-oxobut-2-enoic acid hetarylamides with 2-hydrazono-1,2-diphenylethanone in anhydrous toluene under reflux conditions . This method ensures the formation of the desired hydrazinyl derivative with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure consistent and efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-oxo-4-[2-(4-phenylbenzoyl)hydrazinyl]but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various hydrazine and oxo derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-oxo-4-[2-(4-phenylbenzoyl)hydrazinyl]but-2-enoic acid is used as a building block for synthesizing more complex molecules

Biology

The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its hydrazinyl group can interact with biological targets, making it a candidate for drug design and development.

Medicine

In medicinal chemistry, this compound derivatives have been investigated for their analgesic and antibacterial properties . These derivatives exhibit low toxicity and activities comparable to or exceeding those of reference drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of (Z)-4-oxo-4-[2-(4-phenylbenzoyl)hydrazinyl]but-2-enoic acid involves its interaction with specific molecular targets. The hydrazinyl group can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific hydrazinyl and phenylbenzoyl substituents, which confer unique chemical and biological properties. These features make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(Z)-4-oxo-4-[2-(4-phenylbenzoyl)hydrazinyl]but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-15(10-11-16(21)22)18-19-17(23)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,18,20)(H,19,23)(H,21,22)/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVVYDAVGULGKB-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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